molecular formula C12H16ClN3O2S B3002441 (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-(2-ethylmorpholin-4-yl)methanone CAS No. 1222958-66-8

(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-(2-ethylmorpholin-4-yl)methanone

Cat. No.: B3002441
CAS No.: 1222958-66-8
M. Wt: 301.79
InChI Key: OTNROYNTWAHHNV-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-(2-ethylmorpholin-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro and methylsulfanyl group, and a morpholine ring substituted with an ethyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-(2-ethylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and methylsulfanyl groups. The morpholine ring is then synthesized separately and attached to the pyrimidine ring through a methanone linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-(2-ethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Sulfoxide, sulfone

    Reduction Products: Alcohol

    Substitution Products: Amino or thiol-substituted pyrimidine derivatives

Scientific Research Applications

(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-(2-ethylmorpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-(2-ethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-(2-methylmorpholin-4-yl)methanone
  • (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-(2-phenylmorpholin-4-yl)methanone
  • (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-(2-isopropylmorpholin-4-yl)methanone

Uniqueness

The uniqueness of (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-(2-ethylmorpholin-4-yl)methanone lies in its specific substitution pattern and the presence of both a pyrimidine and morpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2-ethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2S/c1-3-8-7-16(4-5-18-8)11(17)10-9(13)6-14-12(15-10)19-2/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNROYNTWAHHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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